molecular formula C9H8BrNO B018205 4-(Bromomethyl)-3-methoxybenzonitrile CAS No. 104436-60-4

4-(Bromomethyl)-3-methoxybenzonitrile

Cat. No. B018205
M. Wt: 226.07 g/mol
InChI Key: MVOJMSXNCBJLFJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methoxybenzonitrile is a compound of interest in various chemical research and development areas. Its structure comprises a bromomethyl group attached to a benzonitrile ring with a methoxy substituent, making it a valuable intermediate for synthetic organic chemistry applications.

Synthesis Analysis

The synthesis of compounds similar to 4-(Bromomethyl)-3-methoxybenzonitrile often involves halogenation, nucleophilic substitution, and functional group transformations. For instance, methyl 4-bromo-2-methoxybenzoate has been synthesized from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification processes with an overall yield of about 47% and purity of 99.8% (Chen, 2008).

Molecular Structure Analysis

Molecular structure and conformation studies of related brominated compounds reveal insights into their geometrical parameters, including bond lengths, angles, and dihedral angles, obtained through X-ray crystallography and spectroscopic methods. For example, the structure and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid have been detailed, providing insights into bond orientations and electronic properties (S. Yadav et al., 2022).

Chemical Reactions and Properties

Brominated aromatic nitriles, like 4-(Bromomethyl)-3-methoxybenzonitrile, participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The reactivity towards different conditions and reagents can significantly impact the synthesis of target molecules. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines demonstrates the potential of brominated intermediates in forming complex heterocyclic structures (Jun He et al., 2016).

Scientific Research Applications

  • Molecular Geometry and Vibrational Frequencies : A study by Shajikumar and Raman (2018) in the "Oriental Journal of Chemistry" discusses the similarity of 4-Bromo-3-methylbenzonitrile's (a related compound) molecular geometry and vibrational frequencies to those of acetone, highlighting the potential for using computational methods to predict its thermodynamic properties (Shajikumar & Raman, 2018).

  • Synthesis of New Compounds : Gadaginamath and Patil (2002) in "ChemInform" synthesized new compounds, including 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile, demonstrating the utility of bromomethyl-benzonitrile derivatives in creating novel chemical entities (Gadaginamath & Patil, 2002).

  • Solar Cell Applications : Prakasam, Sakthi, and Anbarasan (2013) researched 4-methoxybenzonitrile dye sensitizer for dye-sensitized solar cells, indicating the relevance of benzonitrile derivatives in renewable energy technology (Prakasam, Sakthi, & Anbarasan, 2013).

  • Hydrogen-Bonded Complexes : Bocharov et al. (1998) studied hydrogen-bonded complexes of 4-methoxybenzonitrile, revealing insights into its behavior in solution and its influence on NMR spectral properties (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

  • Derivatizing Agent for Fatty Acids : Ertel and Carstensen (1987) explored 4-bromomethyl-7-methoxycoumarin as a derivatizing agent for fatty acids, although they noted limitations due to base-catalyzed solvolysis (Ertel & Carstensen, 1987).

  • Tyrosinase Inhibitors : Nihei and Kubo (2019) discovered that benzonitriles, including 4-methylbenzonitrile, act as tyrosinase inhibitors, demonstrating a potential application in pharmaceuticals (Nihei & Kubo, 2019).

Safety And Hazards

4-(Bromomethyl)benzonitrile is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation. It’s harmful if swallowed and may cause allergy or asthma symptoms if inhaled .

properties

IUPAC Name

4-(bromomethyl)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOJMSXNCBJLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563638
Record name 4-(Bromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-methoxybenzonitrile

CAS RN

104436-60-4
Record name 4-(Bromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-3-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (3.2 g.) and benzoyl peroxide (0.005 g.) were added to a solution of 3-methoxy-4-methylbenzonitrile (2.65 g.) in dry carbon tetrachloride (90 ml.). The mixture was heated to reflux for 15 minutes using a 250 watt tungsten lamp. The cooled reaction mixture was diluted with petrolum ether (b.p. 60°-80° C., 90 ml.), insoluble material removed by filtration, and the filtrate evaporated. The solid residue was recrystallized from a mixture of dichloromethane and petroleum ether to give 4-bromomethyl-3-methoxybenzonitrile (W) (2.64 g. , 65% ) as a white solid, m.p. 87°-91° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
90 mL
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solvent
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Quantity
0.005 g
Type
catalyst
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90 mL
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Synthesis routes and methods II

Procedure details

14.7 g (0.1 mol) of 3-methoxy-4-methylbenzonitrile were dissolved in 210 ml of 1,2-dichloroethane, brominated with 19.1 g (0.11 mol) of NBS in portions over the course of 1 h in the presence of catalytic amounts of azobisisobutyronitrile at 82° C. and, after the addition was complete, stirred at 82° C. for a further 30 min. After addition of n-heptane, precipitated succinimide was removed, and the solvent was stripped off. The yield was 18.5 [lacuna] (82%). 1H-NMR (DMSO-d6 ; δ in ppm): 7.60 (dd, 1H); 7.50 (d, 1H); 7.40 (dd, 1H); 4.68 (s, 2H); 3.96 (s, 3H)
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
19.1 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

14.7 g (0.1 mol) of 3-methoxy-4-methylbenzonitrile were dissolved in 210 ml of 1,2-dichloroethane, bromination was carried out at 82° C. in the presence of catalytic amounts of AIBN with 19.1 g (0.11 mol) of NBS in portions over the course of 1 h and, after the addition was complete, the mixture was stirred at 82° C. for a further 30 min. Addition of n-heptane was followed by removal of precipitated succinimide, and the solvent was stripped off. The product contained, besides small amounts of precursor, also traces of the corresponding benzal bromide. 1H-NMR (DMSO-d6; δ in ppm): 7.60 (dd, 1H); 7.50 (d, 1H); 7.40 (dd, 1H); 4.68 (s, 2H); 3.96 (s, 3H)
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
19.1 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YK Yee, PR Bernstein, EJ Adams… - Journal of medicinal …, 1990 - ACS Publications
A systematic structure-activity exploration of the carboxylic acid region in a series of indole-or indazole-derived leukotriene antagonists 1 led to several discoveries. Use of the 3-methoxy…
Number of citations: 72 pubs.acs.org

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